N-(3,5-dimethylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide
Description
The compound N-(3,5-dimethylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a structurally complex molecule featuring a fused pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine core, a prop-2-enyl substituent at the 3-position, and an N-(3,5-dimethylphenyl)acetamide group.
Properties
Molecular Formula |
C23H25N3O2S2 |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H25N3O2S2/c1-4-9-26-22(28)20-17-7-5-6-8-18(17)30-21(20)25-23(26)29-13-19(27)24-16-11-14(2)10-15(3)12-16/h4,10-12H,1,5-9,13H2,2-3H3,(H,24,27) |
InChI Key |
JMFSPCQFCMPWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key Observations
Ethoxy () and phenoxy () groups balance lipophilicity and solubility, critical for oral bioavailability .
Ring System Variations: The pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine core in the target compound provides a larger, more rigid scaffold compared to smaller cyclopenta () or dihydropyrimidin () systems. This rigidity may improve binding specificity to target proteins .
Synthetic Efficiency: Yields for analogs range from 53% () to 85% (), with lower yields often linked to steric hindrance from bulky substituents (e.g., phenoxy groups) . Sodium acetate-mediated coupling () and HATU/DIPEA-based methods () are common for thioacetamide formation .
Research Implications
- Biological Activity : While direct biological data for the target compound is unavailable, analogs like 2-((3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide () demonstrate kinase inhibition, suggesting the target compound may share similar mechanisms .
- Optimization Potential: The prop-2-enyl group offers a handle for click chemistry or prodrug strategies, distinguishing it from static substituents in analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
